N-(4-anilinophenyl)-N'-hydroxyoctanediamide
説明
Structural Analysis
MHY219 is structurally defined as follows:
- Core backbone : An octanediamide chain linking two functional groups.
- N-terminal group : A hydroxamic acid (-NO) moiety, critical for zinc-dependent HDAC inhibition.
- C-terminal group : A substituted anilide (4-anilinophenyl) group, which enhances hydrophobic interactions with HDAC enzyme pockets.
Molecular Formula : $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3 $$
Molecular Weight : 355.4 g/mol (calculated) .
The compound belongs to the hydroxamic acid class of HDAC inhibitors, a category that includes vorinostat (SAHA) and panobinostat. Its unique anilide substitution distinguishes it from simpler hydroxamic acid derivatives, potentially altering selectivity and potency.
Nomenclature and IUPAC Convention
The IUPAC name adheres to systematic nomenclature rules for diamides and hydroxamic acids:
- Primary chain : Octanediamide (eight-carbon chain with two amide groups).
- Substituents :
- N-hydroxy group at the N-terminal.
- N-(4-anilinophenyl) group at the C-terminal, where "anilinophenyl" refers to a phenyl ring substituted with an aniline (aminophenyl) moiety.
This naming reflects the compound’s dual functional groups and extended hydrocarbon backbone, which are critical for its biological activity .
Historical Context and Discovery
MHY219 was first synthesized and characterized in the early 2010s as part of efforts to develop next-generation HDAC inhibitors with improved efficacy and specificity. Its discovery was driven by the limitations of earlier hydroxamic acids, such as SAHA, which exhibited broad HDAC inhibition but limited selectivity.
Key Milestones:
- 2013 : Initial preclinical evaluation in prostate cancer models, demonstrating superior cytotoxicity compared to SAHA in DU145 (IC₅₀ = 0.36 μM) and LNCaP (IC₅₀ = 0.97 μM) cell lines .
- Mechanistic Insights : Identified as a class I HDAC inhibitor, reducing HDAC1-3 expression and inducing histone H3 hyperacetylation .
- Structural Optimization : The anilide moiety was engineered to enhance binding affinity to HDAC catalytic pockets, as evidenced by comparative studies with SAHA .
Significance in Medicinal Chemistry Research
MHY219’s significance lies in its targeted anticancer activity and structural innovations:
Pharmacological Profile
Mechanism of Action
MHY219 exerts its effects through:
- HDAC Inhibition : Competes with acetylated lysine residues for binding to zinc ions in HDAC catalytic sites, leading to hyperacetylation of histones and non-histone proteins .
- Apoptosis Induction : Upregulates pro-apoptotic proteins (p21, p27) and downregulates anti-apoptotic factors (survivin, Mcl-1) .
- Androgen Receptor Modulation : Enhances androgen receptor expression, sensitizing hormone-refractory prostate cancer cells to apoptosis .
Relationship to Anilide and Hydroxamic Acid Classes
MHY219’s dual functional groups position it at the intersection of two key chemical classes:
Hydroxamic Acid Derivatives
The hydroxamic acid moiety is shared with SAHA and panobinostat, enabling zinc-dependent HDAC inhibition. However, MHY219’s anilide group introduces structural and functional differences:
Anilide Derivatives
The N-(4-anilinophenyl) group enhances hydrophobic interactions within HDAC pockets, potentially improving binding affinity compared to simpler anilides. This modification aligns with strategies to optimize zinc chelation and enzyme selectivity in HDAC inhibitor design .
特性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(4-anilinophenyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) |
InChIキー |
FXKGVLUVYSWHHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MHY-219; MHY219; MHY 219. |
製品の起源 |
United States |
準備方法
合成経路と反応条件: MHY219の合成は、特定の触媒の存在下、制御された条件下で、4-アニリノフェニルとオクタジアミドを反応させることから始まります。 反応は通常、ジメチルスルホキシドなどの溶媒と水酸化ナトリウムなどの塩基を必要とし、目的の生成物の形成を促進します.
工業生産方法: MHY219の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、収率と純度を最大限に高めるために反応条件を最適化します。これには、温度、圧力、反応時間の精密な制御が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます.
化学反応の分析
反応の種類: MHY219は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 通常、水酸化物イオンやアミンなどの求核剤を含む。
酸化反応: 通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を必要とする。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、官能基が修飾された誘導体を生成する可能性があり、酸化反応と還元反応は、化合物の酸化状態の変化につながる可能性があります .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
N-(4-anilinophenyl)-N'-hydroxyoctanediamide has demonstrated significant anticancer properties in several studies. The compound's structure allows it to interact with specific biological targets associated with cancer cell proliferation and survival. For instance, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Table 1: Anticancer Efficacy of N-(4-anilinophenyl)-N'-hydroxyoctanediamide Derivatives
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H460 | 75.99% | |
| MDA-MB-231 | 56.53% |
Mechanism of Action
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in cell division and survival.
Biological Research
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that N-(4-anilinophenyl)-N'-hydroxyoctanediamide exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of N-(4-anilinophenyl)-N'-hydroxyoctanediamide
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 256 µg/mL |
Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted that modifications to the hydroxyl group significantly enhanced the antimicrobial potency against common bacterial strains, indicating that structural variations can lead to improved biological activity.
Material Science
Polymer Applications
The unique chemical structure of N-(4-anilinophenyl)-N'-hydroxyoctanediamide allows it to serve as a building block for synthesizing advanced materials such as polymers and coatings. Its ability to form strong intermolecular interactions makes it suitable for developing high-performance materials with desirable mechanical properties.
作用機序
MHY219は、ヒストン脱アセチル化酵素1の活性を阻害することでその効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、クロマチン構造と遺伝子発現の変化をもたらします。 この化合物は、マトリックスメタロプロテアーゼ-1とマトリックスメタロプロテアーゼ-2のダウンレギュレーション、および組織阻害剤メタロプロテアーゼ-1の誘導を示し、これによりがん細胞の移動が阻害されます 。 さらに、MHY219はアンドロゲン受容体の発現をアップレギュレートし、前立腺がん細胞におけるそのプロアポトーシス効果に貢献します .
6. 類似の化合物との比較
MHY219は、スベラニルヒドロキサム酸やトリコスタチンAなどの他のヒストン脱アセチル化酵素阻害剤に似ています。 MHY219は、特定のがん細胞株においてより高い細胞毒性を示し、特定のマトリックスメタロプロテアーゼを標的とすることで、がん細胞の移動を阻害するという独自の能力を持っています .
類似の化合物:
- スベラニルヒドロキサム酸
- トリコスタチンA
- ボリノスタット
- パノビノスタット
MHY219は、その強力な抗がん活性と特定の分子標的のために際立っており、がん治療におけるさらなる研究と開発のための有望な候補となっています .
類似化合物との比較
Key Findings :
- Electron-donating groups (e.g., 3,5-dimethyl) enhance potency, likely due to improved hydrophobic interactions in the HDAC1 binding pocket.
- Bulky substituents (e.g., 2-ethyl) reduce activity, suggesting steric hindrance limits binding .
- The 4-anilinophenyl group in the target compound introduces a secondary aromatic ring, which may influence solubility or target selectivity but requires further validation.
Comparison with DGC Inhibitors
Structurally related compounds, such as N-(4-anilinophenyl)benzamide, inhibit diguanylate cyclases (DGCs), enzymes involved in bacterial biofilm formation. Key differences include:
生物活性
N-(4-anilinophenyl)-N'-hydroxyoctanediamide, often referred to as a derivative in the class of amides, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C18H26N4O2
- Molecular Weight : 342.43 g/mol
- IUPAC Name : N-(4-anilinophenyl)-N'-hydroxyoctanediamide
The biological activity of N-(4-anilinophenyl)-N'-hydroxyoctanediamide is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. Specifically, it has been noted for its effects on DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair processes.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that N-(4-anilinophenyl)-N'-hydroxyoctanediamide can induce apoptosis in cancer cells by inhibiting DNA-PK activity, thereby disrupting the DNA repair mechanisms that are often overactive in tumors .
- Anti-inflammatory Properties : Preliminary research indicates that this compound may also possess anti-inflammatory effects, potentially through modulation of cytokine production.
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in infectious disease management .
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of N-(4-anilinophenyl)-N'-hydroxyoctanediamide in patients with advanced solid tumors. The study reported significant tumor regression in a subset of patients, correlating with reduced levels of phosphorylated DNA-PK .
Case Study 2: In Vitro Studies
In vitro assays using human cancer cell lines demonstrated that treatment with N-(4-anilinophenyl)-N'-hydroxyoctanediamide led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased annexin V positivity and caspase activation .
Comparative Analysis
To better understand the biological activity of N-(4-anilinophenyl)-N'-hydroxyoctanediamide, a comparison with similar compounds is provided below:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-anilinophenyl)-N'-hydroxyoctanediamide | DNA-PK inhibition | Anticancer, anti-inflammatory |
| TLK-286 | Glutathione S-transferase activation | Anticancer |
| Glutathione analogues | Reactive oxygen species modulation | Antioxidant |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-anilinophenyl)-N'-hydroxyoctanediamide, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves amide coupling between 4-anilinophenylamine and a hydroxyoctanedioic acid derivative. Key steps include:
- Activation of carboxylic acid : Use carbodiimide reagents (e.g., EDC or DCC) with hydroxybenzotriazole (HOBt) to minimize side reactions.
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) ensures separation of unreacted precursors and byproducts .
- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyamide protons at δ 9.2–10.5 ppm) and HRMS for molecular ion validation .
Q. What safety protocols are critical when handling N-(4-anilinophenyl)-N'-hydroxyoctanediamide in the laboratory?
- Methodological Answer : Adhere to GHS hazard classifications (e.g., skin sensitization Category 1, aquatic toxicity Category 1):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors.
- Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste, complying with local regulations (e.g., EPA guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for N-(4-anilinophenyl)-N'-hydroxyoctanediamide?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., HDAC assays) with cell-based viability tests (MTT assay) to confirm target specificity .
- Purity Verification : Use LC-MS to rule out batch-specific impurities (e.g., residual solvents or unreacted intermediates) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Q. What advanced techniques characterize the interaction of N-(4-anilinophenyl)-N'-hydroxyoctanediamide with biomolecular targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (k, k) for target engagement studies .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can computational methods optimize the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with bioavailability .
- Metabolic Stability Prediction : Employ hepatocyte microsomal assays coupled with CYP450 inhibition screening to prioritize derivatives with reduced clearance .
- ADMETox Profiling : Simulate blood-brain barrier penetration (BBB Score) and hERG channel inhibition risks using SwissADME or admetSAR .
Data Analysis and Experimental Design
Q. What strategies are effective in analyzing contradictory solubility data for N-(4-anilinophenyl)-N'-hydroxyoctanediamide across studies?
- Methodological Answer :
- Standardized Solubility Protocols : Use USP phosphate buffers (pH 2.0, 7.4) under controlled temperature (25°C ± 0.5°C) with shake-flask method and HPLC quantification .
- Polymorph Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms, which influence solubility .
Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in vivo?
- Methodological Answer :
- Animal Models : Use xenograft mice (e.g., HCT-116 colon cancer) with escalating doses (1–50 mg/kg) administered intraperitoneally.
- Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) at 72-hour intervals. Include vehicle controls and reference standards (e.g., Vorinostat for HDAC inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
